molecular formula C7H5ClF2 B1422610 6-Chloro-2,3-difluorotoluene CAS No. 1208077-23-9

6-Chloro-2,3-difluorotoluene

Cat. No. B1422610
CAS RN: 1208077-23-9
M. Wt: 162.56 g/mol
InChI Key: XSXTVWMCENIWEP-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluorotoluene is a research-grade chemical with the formula C₇H₅ClF₂ . It has a molecular weight of 162.564 g/mol .

Scientific Research Applications

Temperature Dependence in Fluorotoluene Compounds

A study by Jonas, Borowski, and Gutowsky (1967) examined the temperature dependence of F-F coupling constants in compounds like 2-fluoro-α-chloro-α,α-difluorotoluene. They found significant temperature-related variations in these constants, consistent with the presence of multiple conformers differing in rotational angles. This research contributes to the understanding of fluorine's behavior in complex organic molecules (Jonas, Borowski, & Gutowsky, 1967).

Spectroscopy and Internal Rotation

Maiti, Jaman, and Nandi (1996) explored the microwave rotational spectra of related compounds, providing insights into the molecular structure and behavior of fluorotoluene derivatives. This research is vital for comprehending the molecular dynamics and structure of such compounds (Maiti, Jaman, & Nandi, 1996).

Conformational Behavior Studies

Schaefer, Takeuchi, and Sveinson (1988) studied the conformational behavior of 5Jm(F,CH) in difluoro derivatives of toluene, ethylbenzene, and cumene. Their findings help understand the rotational and conformational variations in these molecules, which is crucial for designing and synthesizing new chemical compounds (Schaefer, Takeuchi, & Sveinson, 1988).

Application in Synthetic Chemistry

Volchkov, Lipkind, and Nefedov (2020) discussed a two-step synthesis method for creating 1,2-difluorobenzenes, including 2,3-difluorotoluene. This highlights the importance of 6-Chloro-2,3-difluorotoluene in synthetic chemistry, particularly in the creation of novel fluorinated compounds (Volchkov, Lipkind, & Nefedov, 2020).

Exploration in Molecular Physics

Zhu, Kjaergaard, and Henry (1997) investigated the vapor phase overtone spectra of 2,6-difluorotoluene, contributing to the understanding of molecular physics, particularly in how methyl rotation and CH stretching interact in such molecules (Zhu, Kjaergaard, & Henry, 1997).

properties

IUPAC Name

1-chloro-3,4-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXTVWMCENIWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288520
Record name 1-Chloro-3,4-difluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-difluorotoluene

CAS RN

1208077-23-9
Record name 1-Chloro-3,4-difluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208077-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3,4-difluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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